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molecular formula C8H8ClNO3 B118909 4-Amino-5-chloro-2-methoxybenzoic acid CAS No. 7206-70-4

4-Amino-5-chloro-2-methoxybenzoic acid

Cat. No. B118909
M. Wt: 201.61 g/mol
InChI Key: RVEATKYEARPWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05244907

Procedure details

A cooled (5° C.) suspension of 60% sodium hydride/oil dispersion (20.0 g, 0.50 mole) in anhydrous dimethylformamide (300 mL) under nitrogen was treated slowly dropwise with ethyl mercaptan (18.7 g, 0.30 mole) so as to maintain a pot temperature below 15° C., then stirred at room temperature for 15 minutes, cooled (5° C.), and treated in portions with 4-amino-5-chloro-2-methoxybenzoic acid (40.33 g, 0.20 mole). The mixture was heated to 105°±5° C. for 4 hours, cooled, and concentrated in vacuo to remove most of the dimethylformamide, then plunged into water (500 mL). The aqueous solution was extracted with methylene chloride (2×150 mL), and ether (150 mL), acidified with concentrated HCl (55 mL), filtered, and the filter cake washed with water and dried in vacuo to afford 35.7 g of crude product. Crystallization from tetrahydrofuran/hexane afforded 31.3 g (83%) of white solid; mp 192° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
40.33 g
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(S)C.[NH2:6][C:7]1[C:15]([Cl:16])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([O:17]C)[CH:8]=1>CN(C)C=O>[NH2:6][C:7]1[C:15]([Cl:16])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([OH:17])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
18.7 g
Type
reactant
Smiles
C(C)S
Step Three
Name
Quantity
40.33 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1Cl)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A cooled
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pot temperature below 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled (5° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 105°±5° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the dimethylformamide
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with methylene chloride (2×150 mL), and ether (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 35.7 g of crude product
CUSTOM
Type
CUSTOM
Details
Crystallization from tetrahydrofuran/hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=CC(=C(C(=O)O)C=C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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